Oxiran-2-yl(pyrrolidin-1-yl)methanone

Description

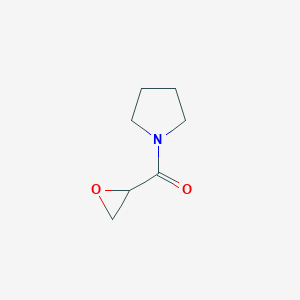

Structure

2D Structure

Properties

CAS No. |

119163-30-3 |

|---|---|

Molecular Formula |

C7H11NO2 |

Molecular Weight |

141.17 g/mol |

IUPAC Name |

oxiran-2-yl(pyrrolidin-1-yl)methanone |

InChI |

InChI=1S/C7H11NO2/c9-7(6-5-10-6)8-3-1-2-4-8/h6H,1-5H2 |

InChI Key |

XLRWPTPCOIBNNX-UHFFFAOYSA-N |

SMILES |

C1CCN(C1)C(=O)C2CO2 |

Canonical SMILES |

C1CCN(C1)C(=O)C2CO2 |

Synonyms |

Pyrrolidine, 1-(oxiranylcarbonyl)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s distinct features can be contextualized against structurally related molecules, including pyrrolidine derivatives, epoxide-containing ketones, and aromatic heterocycles. Below is a detailed comparison:

Pyrrolidine-2,5-dione Derivatives (e.g., CP-93,393)

- Structural Similarity : CP-93,393 ((7S,9aS)-1-(2-pyrimidin-2-yl-octahydro-pyrido[1,2-a]-pyrazin-7-yl-methyl)-pyrrolidine-2,5-dione) shares the pyrrolidine backbone but incorporates a succinimide ring (dione) and a pyrimidine substituent .

- Metabolism: CP-93,393 undergoes oxidative degradation (pyrimidine ring hydroxylation), succinimide hydrolysis, and glucuronidation. In contrast, Oxiran-2-yl(pyrrolidin-1-yl)methanone’s epoxide group may render it prone to nucleophilic ring-opening reactions (e.g., with glutathione or water) rather than oxidative metabolism .

- Pharmacokinetics: CP-93,393 exhibits gender-dependent pharmacokinetics in monkeys (Cmax = 143.2 ng/mL in males vs. 17.2 ng/mL in females). The absence of a pyrimidine or succinimide moiety in this compound suggests divergent absorption and excretion profiles .

Aromatic Heterocyclic Ketones (e.g., 2-(Pyridinyl)-1-ethanones)

- Reactivity: Aromatic ketones like 2-(2-pyridinyl)-1-(3-pyridinyl)-1-ethanone (from ) exhibit stability due to resonance with aromatic rings.

- Applications: Pyridinyl ethanones are often intermediates in drug synthesis (e.g., kinase inhibitors). The epoxide group in this compound may limit its direct therapeutic use but could serve as a precursor for covalent inhibitors or prodrugs .

Cyclic Amides (e.g., 5-Methyl-2-pyrrolidone)

- Solubility and Stability: 5-Methyl-2-pyrrolidone (a cyclic amide) is a polar aprotic solvent with high solubility in water and organic solvents. This compound, being a ketone with an epoxide, likely has lower solubility due to reduced polarity and higher steric hindrance .

Tabulated Comparative Analysis

Key Research Findings and Implications

- Synthetic Utility: The epoxide group in this compound may enable site-specific modifications (e.g., nucleophilic additions), distinguishing it from inert analogs like 5-methyl-2-pyrrolidone .

- Comparative Stability: Aromatic ketones (e.g., pyridinyl ethanones) exhibit superior thermal stability compared to epoxide-containing analogs, impacting storage and formulation strategies .

Q & A

Q. What synthetic methodologies are recommended for Oxiran-2-yl(pyrrolidin-1-yl)methanone?

The compound can be synthesized via acylation of pyrrolidine using an acyl chloride precursor containing the oxiran (epoxide) moiety. Key steps include:

- Acylation : Reacting pyrrolidine with a halogenated acyl chloride (e.g., derived from bromo- or chlorophenol derivatives) under inert conditions.

- Epoxide Formation : Introducing the oxiran ring via epoxidation of a precursor alkene using oxidizing agents like meta-chloroperbenzoic acid (mCPBA).

- Optimization : Acid catalysts (e.g., H2SO4) or base conditions (e.g., NaHCO3) may enhance cyclization efficiency. Reaction temperature (typically 0–60°C) and solvent polarity (e.g., dichloromethane, THF) critically influence yield .

Q. Which analytical techniques are most effective for structural characterization?

- NMR Spectroscopy : 1H and 13C NMR provide insights into proton environments and carbon connectivity, particularly for distinguishing epoxide ring protons (δ 3.5–4.5 ppm) and pyrrolidine methylene groups (δ 1.5–2.5 ppm) .

- X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves stereochemistry and bond angles. This is critical for confirming the oxiran ring geometry and spatial arrangement of the pyrrolidine group .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for verifying synthetic intermediates .

Q. What safety protocols should be followed during experimental handling?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods to avoid inhalation, as analogous epoxides may exhibit acute toxicity (Category 4 for oral/dermal/inhalation routes).

- Waste Disposal : Neutralize reactive residues (e.g., quench with aqueous NaHSO3) before disposal .

Advanced Research Questions

Q. How can contradictions between experimental and computational spectral data be resolved?

- Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian or ORCA software). Discrepancies may arise from solvent effects or dynamic conformational changes.

- Crystallographic Analysis : Single-crystal X-ray diffraction provides unambiguous structural data to resolve ambiguities in NMR assignments (e.g., overlapping signals).

- Dynamic NMR : Variable-temperature NMR can probe rotational barriers in the pyrrolidine ring, which may affect spectral splitting .

Q. What mechanistic insights govern the reactivity of the oxiran ring in nucleophilic reactions?

- Regioselectivity : The epoxide’s electron-deficient carbons are susceptible to nucleophilic attack. Steric effects often direct nucleophiles (e.g., amines, thiols) toward the less hindered carbon.

- Kinetic Studies : Monitor reaction progress via HPLC or in situ NMR to determine rate constants and intermediate stability.

- Catalysis : Lewis acids (e.g., BF3·OEt2) can polarize the epoxide’s C-O bonds, accelerating ring-opening. Solvent polarity (e.g., DMSO vs. toluene) also modulates reactivity .

Q. How can computational modeling predict biological interactions of this compound?

- Molecular Docking : Use software like AutoDock Vina to simulate binding to potential targets (e.g., enzymes with hydrophobic active sites). The pyrrolidine moiety may engage in hydrogen bonding, while the oxiran ring could act as an electrophilic warhead.

- QSAR Studies : Correlate electronic descriptors (e.g., HOMO/LUMO energies) with activity data from analogous compounds to infer pharmacophore features .

Data Contradiction Analysis

Scenario : Discrepancies observed between NMR and X-ray data for the oxiran ring conformation.

Resolution :

- Dynamic Effects : Conformational flexibility in solution (NMR) versus static crystal packing (X-ray) may explain differences.

- Crystallographic Disorder : Refine X-ray data using SHELXL’s TWIN/BASF commands to account for possible twinning or disorder in the crystal lattice .

Key Methodological Recommendations

- Synthesis : Prioritize acylation-epoxidation sequences for scalability.

- Characterization : Combine NMR, X-ray, and HRMS for robust structural validation.

- Reactivity : Explore regioselective epoxide-opening reactions for derivatization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.